N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-13-5-7-14(8-6-13)25-10-9-24(19(25)27)12-18(26)21-11-17-22-15-3-1-2-4-16(15)23-17/h1-8H,9-12H2,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHLFPFUPOVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide group. The synthesis typically involves multi-step reactions, including the formation of C–N bonds through condensation reactions. A general synthetic route includes:
-
Formation of the Benzimidazole Core :
- Reaction of o-phenylenediamine with appropriate aldehydes.
-
Introduction of the Imidazolidinone :
- Condensation with 4-chlorophenyl and subsequent acetylation.
-
Final Product Isolation :
- Purification through techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a series of 1H-benzimidazole derivatives were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. The findings showed that certain derivatives had IC50 values in the micromolar range, suggesting potent inhibition of cancer cell growth .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Structure Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11a | Benzimidazole derivative | 0.16 | Hu Topo I inhibition |
| 12b | Benzimidazole derivative | 3.6 | DNA intercalation |
| 12c | Benzimidazole derivative | 16 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to anticancer properties, derivatives of benzimidazole have shown antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound likely interacts with DNA through intercalation or groove binding, disrupting normal DNA function and leading to cell cycle arrest .
- Enzyme Inhibition : By inhibiting topoisomerases, the compound prevents the relaxation of supercoiled DNA necessary for replication and transcription .
- Cell Cycle Arrest : Flow cytometry studies indicate that compounds similar to this one cause significant G2/M phase arrest in cancer cells, which is indicative of DNA damage responses .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of benzimidazole derivatives:
- Study on Cancer Cell Lines : A study screened a library of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds demonstrated varied levels of growth inhibition, with some achieving GI50 values as low as 0.16 μM .
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties where synthesized derivatives were tested against clinical isolates. Results indicated significant inhibition at concentrations comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound’s unique 2-oxoimidazolidin-1-yl group distinguishes it from analogues with thioether, triazole, or quinoline substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- The absence of sulfur or additional aromatic systems (e.g., quinoline in 9e) may reduce molecular weight and alter lipophilicity .
Structure-Activity Relationships (SAR)
- Benzimidazole Core : Essential for π-π stacking and hydrogen bonding in biological targets .
- 4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement .
- 2-Oxoimidazolidin-1-yl vs. Thioether/Triazole: The imidazolidinone’s rigidity and hydrogen-bonding capacity may improve selectivity but reduce metabolic stability compared to flexible thioethers .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions .
- Substitution reactions : Benzyl chloride or similar reagents for introducing the benzo[d]imidazolylmethyl group .
- Acetamide coupling : Reaction of intermediates with activated carbonyl groups under reflux in solvents like DMF or THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) .
- Intermediate characterization : Thin-layer chromatography (TLC) for monitoring reaction progress, and NMR (¹H/¹³C) for structural verification .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly imidazole ring protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detection of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with <0.5% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates. IC₅₀ values should be calculated from dose-response curves .
- Molecular docking studies : Use software like AutoDock Vina to model interactions with proteins (e.g., ATP-binding pockets). Validate docking poses with mutagenesis or X-ray crystallography .
- Cellular uptake studies : Quantify intracellular accumulation via LC-MS or fluorescent tagging under varying pH/temperature conditions .
- Pathway analysis : RNA sequencing or Western blotting to assess downstream signaling modulation (e.g., apoptosis markers like caspase-3) .
Q. How should contradictory bioactivity data across different assays (e.g., in vitro vs. in vivo) be addressed?
- Methodological Answer :
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models to explain in vivo efficacy gaps .
- Metabolite screening : Identify active/inactive metabolites via LC-MS/MS in liver microsomes to rule out metabolic instability .
- Dose optimization : Conduct dose-ranging studies to reconcile discrepancies between in vitro potency (nM) and in vivo dosing (mg/kg) .
Experimental Design Considerations
Q. What strategies optimize the compound’s solubility and stability for pharmacological studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles via solvent evaporation .
- Stability testing : Conduct accelerated degradation studies under varied pH (1–10), temperature (4–40°C), and light exposure. Monitor degradation products via HPLC .
- Lyophilization : Prepare lyophilized powders for long-term storage, with excipients like mannitol to prevent aggregation .
Q. How can researchers validate the specificity of this compound against off-target interactions?
- Methodological Answer :
- Profiling panels : Screen against panels of 100+ unrelated enzymes/receptors (e.g., Eurofins CEREP panel) to assess selectivity .
- CRISPR/Cas9 knockout models : Generate cell lines lacking the target protein to confirm on-target effects .
- Thermal shift assays : Measure protein melting shifts in the presence of the compound to identify non-specific binding .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in bioactivity assays?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Outlier detection : Use Grubbs’ test to exclude anomalous data points in triplicate experiments .
- Hill slope analysis : Interpret cooperativity (slope >1 suggests positive binding cooperativity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
